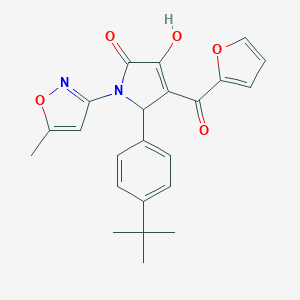
5-(4-(tert-butyl)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(tert-butyl)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(4-(tert-butyl)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrrole core, substituted with a tert-butyl phenyl group and a furan-2-carbonyl moiety, along with a hydroxy and isoxazole functional group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial therapies.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
Antioxidant Activity
A study conducted on similar compounds with isoxazole rings demonstrated significant antioxidant activity through the DPPH assay. The mechanism involves the donation of hydrogen atoms to neutralize free radicals, thus preventing cellular damage .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Radical scavenging |
Antimicrobial Activity
Research on derivatives of pyrrole and isoxazole has shown promising results against various bacterial strains. For instance, compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Anti-inflammatory Effects
In vitro studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may modulate inflammatory responses effectively .
Case Studies
A notable case study involved the synthesis of related isoxazole derivatives, which were tested for their anti-inflammatory properties in animal models. Results indicated a significant reduction in inflammation markers when treated with these compounds, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-13-12-17(24-30-13)25-19(14-7-9-15(10-8-14)23(2,3)4)18(21(27)22(25)28)20(26)16-6-5-11-29-16/h5-12,19,27H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSUPPCMYIVBDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














